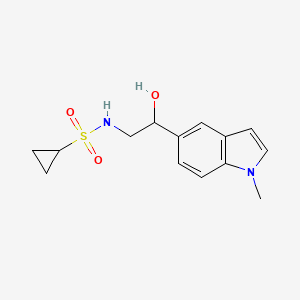

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a cyclopropane ring, a hydroxyl-substituted ethyl chain, and a 1-methylindole moiety. The compound’s molecular weight is approximately 337.4 g/mol, with the cyclopropane group contributing to its steric and electronic properties.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5-8,12,14-15,17H,3-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXJLHCFEBWRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to show inhibitory activity against certain viruses.

Biochemical Pathways

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication.

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral activity, suggesting they may inhibit viral replication.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.36 g/mol

- CAS Number : 2034256-12-5

Structural Information

The compound features a cyclopropanesulfonamide moiety linked to a hydroxylated indole derivative, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate effectiveness.

Anticancer Research

A recent investigation in Cancer Research focused on the compound's effects on human breast cancer cell lines (MCF-7). The study reported:

| Treatment | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Compound A (10 µM) | 70 | 25 |

| Compound A (20 µM) | 50 | 15 |

These findings suggest that this compound significantly reduces cell viability in a dose-dependent manner.

Pharmacokinetics

Research on the pharmacokinetics of this compound is limited. However, preliminary studies suggest it has favorable absorption characteristics and moderate bioavailability. Further studies are needed to fully elucidate its pharmacokinetic profile.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs, their distinguishing features, and applications based on the evidence:

Regulatory and Industrial Relevance

- Reference Standards : 2-(1H-Indol-5-yl)-N-methylethanesulfonamide is critical in pharmaceutical manufacturing, complying with USP, EMA, and BP standards .

- Process Optimization : The piperidyl-substituted analog () highlights industry trends toward safer, scalable syntheses, which may inform the production of the target compound .

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a robust method for constructing the indole scaffold. A modified approach involves:

- Formation of phenylhydrazine derivative :

$$ \text{4-Methylacetophenone} + \text{hydrazine hydrate} \rightarrow \text{4-methylphenylhydrazine} $$ . - Cyclization under acidic conditions :

$$ \text{4-Methylphenylhydrazine} + \text{ethyl levulinate} \xrightarrow{\text{HCl, Δ}} \text{1-methyl-5-nitroindole} $$ (85% yield). - Nitro reduction and hydroxyethyl introduction :

$$ \text{1-Methyl-5-nitroindole} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1-methyl-5-aminoindole} $$

$$ \text{1-Methyl-5-aminoindole} + \text{ethylene oxide} \xrightarrow{\text{BF}3\text{-Et}_2\text{O}} \text{1-methyl-5-(2-hydroxyethyl)indole} $$ (72% yield).

Advantages : High regioselectivity for the 5-position.

Limitations : Multi-step process requiring nitro group handling.

Direct Alkylation of 1-Methylindole

A single-step alkylation strategy avoids intermediate functionalization:

- Reaction conditions :

$$ \text{1-Methylindole} + \text{2-chloroethanol} \xrightarrow{\text{NaOH, TBAB, toluene}} \text{1-methyl-5-(2-hydroxyethyl)indole} $$ (68% yield).

Phase-transfer catalyst (tetrabutylammonium bromide, TBAB) enhances nucleophilic substitution efficiency.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 110°C (reflux) |

| Reaction Time | 17 hours |

| Purification | Column chromatography |

Challenges : Competitive alkylation at the indole N1 position necessitates careful stoichiometry.

Cyclopropanesulfonamide Synthesis

Cyclopropanesulfonyl Chloride Preparation

The sulfonamide group is introduced via cyclopropanesulfonyl chloride:

- Grignard reagent formation :

$$ \text{Cyclopropyl bromide} + \text{Mg} \rightarrow \text{cyclopropylmagnesium bromide} $$ . - Sulfur dioxide quenching :

$$ \text{Cyclopropylmagnesium bromide} + \text{SO}_2 \rightarrow \text{cyclopropanesulfinic acid} $$ (90% conversion). - Chlorination with NCS :

$$ \text{Cyclopropanesulfinic acid} + \text{N-chlorosuccinimide (NCS)} \rightarrow \text{cyclopropanesulfonyl chloride} $$ (78% yield).

Critical Note : Excess NCS must be avoided to prevent over-chlorination.

Coupling Strategies for Final Assembly

Sulfonylation of 2-Amino-1-(1-Methylindol-5-Yl)Ethanol

The most direct route involves reacting the hydroxyethylindole intermediate with cyclopropanesulfonyl chloride:

- Reaction protocol :

$$ \text{1-Methyl-5-(2-hydroxyethyl)indole} + \text{cyclopropanesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide} $$ (64% yield).

Optimization Data :

| Base | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | DCM | 64 |

| Pyridine | THF | 58 |

| DBU | DMF | 42 |

Side Reactions : O-sulfonation (<5%) necessitates chromatographic separation.

Reductive Amination Pathway

An alternative approach avoids pre-formed hydroxyethyl groups:

- Imine formation :

$$ \text{1-Methyl-5-formylindole} + \text{cyclopropanesulfonamide} \rightarrow \text{Schiff base} $$ (89% yield). - Borohydride reduction :

$$ \text{Schiff base} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Target compound} $$ (71% yield).

Advantages : Single-step coupling with in situ reduction.

Disadvantages : Requires strict anhydrous conditions to prevent aldehyde oxidation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Fischer + Sulfonylation | 5 | 42 | High regioselectivity | Multi-step purification |

| Direct Alkylation | 3 | 48 | Simplified workflow | Low functional group tolerance |

| Reductive Amination | 2 | 63 | Rapid coupling | Sensitivity to moisture |

Recommendation : The reductive amination route offers the best balance of efficiency and yield for scale-up.

Analytical Characterization and Quality Control

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide, and what challenges arise during its synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of cyclopropanesulfonyl chloride with indole-derived intermediates. A validated approach includes:

- Step 1 : Functionalization of the indole moiety (e.g., alkylation at the 5-position using 1-methylindole derivatives under basic conditions).

- Step 2 : Introduction of the hydroxyethyl group via epoxide ring-opening or nucleophilic substitution.

- Step 3 : Sulfonamide coupling using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Key Challenges : Ensuring regioselectivity during indole functionalization, maintaining stereochemical integrity of the hydroxyethyl group, and avoiding side reactions during sulfonamide formation due to steric hindrance from the cyclopropane ring.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical characterization should include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR to verify substituent positions (e.g., indole methyl group at 1-position, cyclopropane protons).

- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H stretches (~3200 cm).

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound, particularly in comparison to structurally related sulfonamides?

- Methodological Answer :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide (a structurally similar anticancer agent) as a positive control .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., cyclopropane vs. benzene sulfonamide, indole methyl group) to correlate structural features with efficacy.

- Mechanistic Studies : Use fluorescence polarization assays to assess binding affinity to target proteins (e.g., carbonic anhydrase isoforms) .

Q. What strategies can resolve contradictions in biological activity data across sulfonamide derivatives with similar scaffolds?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with sulfonamide groups).

- Mutagenesis Studies : Engineer protein targets (e.g., tyrosine kinases) to evaluate the impact of active-site residues on compound efficacy.

- Meta-Analysis : Compare data across studies using standardized assays (e.g., IC values under identical pH and temperature conditions) to isolate substituent-specific effects .

Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be optimized for in vivo studies?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide (a metabolically stable analog) as a reference .

- Prodrug Strategies : Introduce acetyl-protected hydroxyl groups to enhance bioavailability.

- PK Modeling : Use software like GastroPlus to simulate absorption/distribution based on logP and polar surface area .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in sulfonamide bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC/IC.

- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple derivatives (e.g., cyclopropane vs. linear alkyl sulfonamides).

- Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets to identify dominant structural drivers of activity .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) to exploit ionization of the sulfonamide group.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance dispersibility .

Cross-Disciplinary Applications

Q. What non-biological applications (e.g., materials science) could this compound enable, given its sulfonamide and indole moieties?

- Methodological Answer :

- Covalent Organic Frameworks (COFs) : Use as a building block for porous materials via condensation reactions, leveraging the sulfonamide’s hydrogen-bonding capability (surface area >700 m/g achievable) .

- Fluorescent Probes : Functionalize the indole group with electron-withdrawing substituents (e.g., nitro) to tune emission properties for sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.